molecular formula C33H40N6 B14129208 2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene

2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene

Cat. No.: B14129208
M. Wt: 520.7 g/mol
InChI Key: AGXMFIWOQHHXJL-UHFFFAOYSA-N
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Description

2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene is a complex organic compound that belongs to the class of fluorene derivatives. This compound is characterized by its unique structure, which includes two aminopyrazinyl groups attached to a fluorene core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,7-dibromo-9,9-dihexylfluorene with 5-aminopyrazine under specific conditions, such as the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminopyrazinyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Bis(5-aminopyrazin-2-yl)-9,9-dihexylfluorene is unique due to the presence of both aminopyrazinyl groups and the dihexylfluorene core. This combination imparts specific properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C33H40N6

Molecular Weight

520.7 g/mol

IUPAC Name

5-[7-(5-aminopyrazin-2-yl)-9,9-dihexylfluoren-2-yl]pyrazin-2-amine

InChI

InChI=1S/C33H40N6/c1-3-5-7-9-15-33(16-10-8-6-4-2)27-17-23(29-19-38-31(34)21-36-29)11-13-25(27)26-14-12-24(18-28(26)33)30-20-39-32(35)22-37-30/h11-14,17-22H,3-10,15-16H2,1-2H3,(H2,34,38)(H2,35,39)

InChI Key

AGXMFIWOQHHXJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)C3=CN=C(C=N3)N)C4=C1C=C(C=C4)C5=CN=C(C=N5)N)CCCCCC

Origin of Product

United States

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